Cas no 2845127-12-8 (1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride)
1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Cyclobutanecarboxylic acid, 1-(4-aminophenyl)-3-oxo-, hydrochloride (1:1)
- 2845127-12-8
- G70264
- 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride
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- Inchi: 1S/C11H11NO3.ClH/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11;/h1-4H,5-6,12H2,(H,14,15);1H
- InChI Key: FFYDKKBMUKJNLK-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(N)C=C2)(C(O)=O)CC(=O)C1.[H]Cl
Computed Properties
- Exact Mass: 241.0505709g/mol
- Monoisotopic Mass: 241.0505709g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 284
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.4Ų
1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1676764-50mg |
1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride |
2845127-12-8 | 95% | 50mg |
$246.0 | 2024-04-20 | |
| Ambeed | A1676764-100mg |
1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride |
2845127-12-8 | 95% | 100mg |
$418.0 | 2024-04-20 | |
| Ambeed | A1676764-250mg |
1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride |
2845127-12-8 | 95% | 250mg |
$710.0 | 2024-04-20 |
1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride Suppliers
1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride
Comprehensive Overview of 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride (CAS No. 2845127-12-8)
1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride (CAS 2845127-12-8) is a specialized organic compound with significant potential in pharmaceutical and biochemical research. This compound, characterized by its unique cyclobutane core and carboxylic acid functionality, has garnered attention for its structural versatility and applications in drug discovery. Researchers are increasingly exploring its role as a building block for small molecule therapeutics, particularly in targeting metabolic and inflammatory pathways.
The molecular structure of 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride combines an aromatic aminophenyl group with a 3-oxocyclobutane scaffold, offering a balance of rigidity and reactivity. This makes it valuable for designing enzyme inhibitors or receptor modulators. Recent studies highlight its relevance in precision medicine, where tailored compounds are essential for addressing complex diseases like autoimmune disorders. Its hydrochloride salt form enhances solubility, a critical factor for bioavailability in preclinical testing.
In the context of green chemistry, CAS 2845127-12-8 aligns with the demand for sustainable synthetic intermediates. Laboratories prioritize compounds with efficient atom economy, and this molecule’s compact structure minimizes waste during derivatization. Additionally, its carboxylic acid group facilitates conjugation with biomolecules, supporting advancements in proteomics and bioconjugation techniques. These attributes resonate with trends in AI-driven drug design, where computational models predict optimal molecular frameworks.
From a commercial perspective, 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride is cataloged by suppliers serving the life sciences sector. Its pricing and availability are influenced by scalability challenges in multi-step synthesis. Analysts note growing inquiries from academic and industrial labs, driven by its mention in patents related to kinase inhibitors. For researchers, verifying purity (>98%) and HPLC/MS data is crucial, as impurities may affect downstream applications.
Emerging discussions in pharmacology forums often link CAS 2845127-12-8 to neuroprotective agents and mitochondrial stabilizers. Its oxocyclobutane moiety is theorized to interact with cellular redox systems, a hotspot in aging research. Meanwhile, patent databases reveal its utility in prodrug formulations, addressing delivery challenges for CNS-targeted therapies. Such applications position it as a compound of interest for startups focusing on orphan diseases.
Quality control protocols for 2845127-12-8 emphasize NMR and FTIR validation to confirm stereochemical integrity. Storage recommendations typically advise desiccated conditions at -20°C to prevent degradation of the amine group. These details are frequently searched by synthetic chemists optimizing high-throughput screening libraries. Furthermore, its LogP and pKa values are documented in cheminformatics platforms, aiding virtual screening workflows.
In summary, 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride exemplifies innovation at the intersection of medicinal chemistry and materials science. Its dual functionality as a hydrogen bond donor/acceptor expands its utility beyond traditional drug design, including crystal engineering for co-crystallization studies. As the scientific community prioritizes targeted therapies, this compound’s role is poised to grow, reflecting broader shifts toward personalized healthcare solutions.
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